1-Propene, tetramer

説明

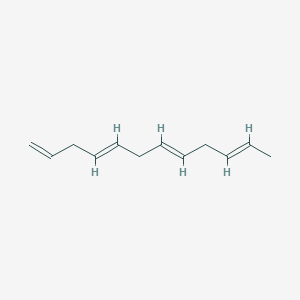

1-Propene, tetramer, also known as Propylene tetramer, is a chemical compound with the molecular formula C12H18 . It is a product of the polymerization of propylene .

Synthesis Analysis

The synthesis of this compound involves the copolymerization of propylene with higher α-olefins . This process is conducted under optimized conditions to prepare the PP-based elastomers . Another method involves the conversion of 1-hexene or olefins obtained by fluid catalytic cracking (FCC) to propylene via isomerization–metathesis (ISOMET), using ethylene as a cross-coupling agent .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C12H18 . The average mass is 162.271 Da and the monoisotopic mass is 162.140854 Da .Chemical Reactions Analysis

This compound may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.758 g/mL at 20 °C (lit.). It has a melting point of -35 °C (lit.) and a boiling point of 214-216 °C (lit.). Its flash point is 172°F and it has a solubility of 120μg/L at 25℃ .科学的研究の応用

Metathesis Reactions

1-Propene, as part of the propene family, plays a significant role in metathesis reactions. For instance, a silicalite-1 membrane reactor utilized for the metathesis of propene to ethene and 2-butene demonstrated the impact of selective product removal on conversion rates, exceeding the thermodynamic equilibrium conversion in a conventional reactor (Graaf et al., 1999).

Copolymerization Processes

Copolymerization of propene with high-1-olefins using MgCl2/TiCl4 catalysts highlights the significant improvement in polymerization productivity and propene consumption rates. The study provides insights into the reactivity ratios and microstructures of propene/1-olefin copolymers (Yang et al., 1992).

Development of Mesomorphic Phase in Copolymers

In isotactic propene/α-olefin copolymers, the development of a mesomorphic phase at intermediate comonomer molar content influences thermal, mechanical, and viscoelastic properties. This study evaluates the structural aspects and property changes in such copolymers (Polo-Corpa et al., 2010).

Application in Propene Epoxidation

The role of 1-propene tetramer and related compounds in propene epoxidation, especially with gold nanoparticles on TS-1 supports, demonstrates the size-dependent activity of catalysts and identifies active sites for propene epoxidation (Feng et al., 2014).

Homogeneous Phase Polymerization

The behavior of propene in homogeneous phase polymerization using octahedral Zr(IV) complexes with tetradentate ligands, mimicking Ziegler-Natta catalysts, demonstrates the versatility of propene in polymerization reactions and the influence of steric hindrance at the active metal site (Busico et al., 2001).

Enhanced Metathesis Performance with Catalysts

The application of W-MCM-41 catalysts in the metathesis reaction of ethylene and 1-butene to propene shows remarkably enhanced performance. This work provides insights into the design of metathesis catalysts and reaction processes for efficient conversion (Wang et al., 2019).

Vapor−Liquid Equilibrium Modeling

Modeling the vapor−liquid equilibrium properties of 2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf), an alternativerefrigerant, demonstrates the relevance of propene derivatives in environmental applications. The research offers a molecular-level perspective of fluid behavior, crucial for technical applications in the refrigeration industry (Raabe & Maginn, 2010).

Oligomerization Over Zeolite

Propene oligomerization over H-ZSM-5 zeolite, forming dimers, trimers, tetramers, etc., underlines the potential of propene derivatives in chemical synthesis. This study indicates that the reaction likely occurs on the external surface of the zeolite, not within the channels, pointing to surface-specific catalytic properties (Wilshier et al., 1987).

Ethylene Tetramerization

The selective tetramerization of ethylene to 1-octene involves propene derivatives in chromium-catalyzed reactions, showcasing a unique metallacyclic mechanism. This study highlights the role of propene in complex organic syntheses and the production of high-value chemicals (Overett et al., 2005).

Kinetic Separation in Metal-Organic Frameworks

Research on the kinetic separation of propene and propane in metal-organic frameworks, focusing on pore apertures and crystallite aspect ratios, underscores the significance of propene in gas separation technologies. This study presents a way to achieve substantial kinetic selectivity in the adsorption process (Lee et al., 2011).

Safety and Hazards

1-Propene, tetramer is flammable and may be ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air. Vapors can travel considerable distances to a source of ignition where they can ignite, flash back, or explode. Runoff to sewer may create fire or explosion hazard. Containers may explode when heated . It is mildly toxic when inhaled or ingested .

特性

IUPAC Name |

(4E,7E,10E)-dodeca-1,4,7,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6-7,9-10,12H,1,5,8,11H2,2H3/b6-4+,9-7+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRMTWBZRLYXQC-FNCTZUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C/C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027634 | |

| Record name | 1-Propene, tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propene, tetramer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6842-15-5 | |

| Record name | 1-Propene, tetramer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, tetramer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)